Cas no 101084-60-0 (3-Methyl-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one)
3-Methyl-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one Chemical and Physical Properties
Names and Identifiers
-
- 3-Methyl-5-nitrobenzo[d]oxazol-2(3H)-one
- 3-methyl-5-nitro-1,3-benzoxazol-2-one
- 2(3H)-benzoxazolone, 3-methyl-5-nitro-
- 3-methyl-5-nitro-2(3H)-benzoxazolone
- 3-methyl-5-nitro-3H-benzooxazol-2-one
- 3-Methyl-5-nitro-3H-benzoxazol-2-on
- 3-methyl-5-nitro-3H-benzoxazol-2-one
- ACMC-20m45b
- AL-398
- CHEMBL253675
- CTK0G8454
- Oprea1_651793
- SureCN473925
- 3-methyl-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one
- 3-methyl-5-nitro-1,3-benzoxazol-2(3H)-one
- MFCD01929028
- SCHEMBL473925
- NEUIGIUWAYOYAM-UHFFFAOYSA-N
- 5-nitro-3-methyl-1,3-benzoxazol-2(3H)-one
- AL-398/12677035
- NS-01872
- 101084-60-0
- AKOS016360156
- DTXSID00348934
- A921709
- G82720
- InChI=1/C8H6N2O4/c1-9-6-4-5(10(12)13)2-3-7(6)14-8(9)11/h2-4H,1H
- BEA08460
- CS-0329897
- 3-Methyl-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one
-
- MDL: MFCD01929028
- Inchi: 1S/C8H6N2O4/c1-9-6-4-5(10(12)13)2-3-7(6)14-8(9)11/h2-4H,1H3
- InChI Key: NEUIGIUWAYOYAM-UHFFFAOYSA-N
- SMILES: O1C(N(C)C2C=C(C=CC1=2)[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 194.03278
- Monoisotopic Mass: 194.03275668g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 75.4Ų
Experimental Properties
- PSA: 72.68
3-Methyl-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one Security Information
- Storage Condition:Sealed in dry,2-8°C
3-Methyl-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM158450-1g |
3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one |
101084-60-0 | 95% | 1g |
$464 | 2021-06-08 | |
| TRC | B495465-2.5mg |
3-Methyl-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one |
101084-60-0 | 2.5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B495465-5mg |
3-Methyl-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one |
101084-60-0 | 5mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B495465-25mg |
3-Methyl-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one |
101084-60-0 | 25mg |
$ 185.00 | 2022-06-07 | ||
| Ambeed | A795500-100mg |
3-Methyl-5-nitrobenzo[d]oxazol-2(3H)-one |
101084-60-0 | 95% | 100mg |
$97.0 | 2025-03-05 | |
| Ambeed | A795500-250mg |
3-Methyl-5-nitrobenzo[d]oxazol-2(3H)-one |
101084-60-0 | 95% | 250mg |
$163.0 | 2025-03-05 | |
| Ambeed | A795500-1g |
3-Methyl-5-nitrobenzo[d]oxazol-2(3H)-one |
101084-60-0 | 95% | 1g |
$437.0 | 2025-03-05 | |
| A2B Chem LLC | AA04600-50mg |
3-Methyl-5-nitrobenzo[d]oxazol-2(3H)-one |
101084-60-0 | 95% | 50mg |
$344.00 | 2024-01-05 | |
| A2B Chem LLC | AA04600-100mg |
3-Methyl-5-nitrobenzo[d]oxazol-2(3H)-one |
101084-60-0 | 95% | 100mg |
$71.00 | 2024-04-20 | |
| A2B Chem LLC | AA04600-250mg |
3-Methyl-5-nitrobenzo[d]oxazol-2(3H)-one |
101084-60-0 | 95% | 250mg |
$119.00 | 2024-04-20 |
3-Methyl-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one Suppliers
3-Methyl-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one Related Literature
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 3-Methyl-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one
Recent Advances in the Study of 3-Methyl-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one (CAS: 101084-60-0)
The compound 3-Methyl-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one (CAS: 101084-60-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its benzoxazolone core, has shown promising potential in various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. Recent studies have focused on elucidating its molecular mechanisms, optimizing its synthetic pathways, and exploring its pharmacological properties.
One of the key areas of investigation has been the compound's role as a potential inhibitor of specific enzymatic pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that 3-Methyl-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one exhibits selective inhibition against certain kinases involved in inflammatory responses. The study utilized in vitro and in vivo models to validate its efficacy, highlighting its potential as a lead compound for developing novel anti-inflammatory drugs.
Another significant advancement is the optimization of its synthetic route. A recent publication in Organic Process Research & Development detailed a more efficient and scalable synthesis method for 3-Methyl-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one, reducing the number of steps and improving overall yield. This development is crucial for facilitating large-scale production and further pharmacological evaluations.
Furthermore, computational studies have provided insights into the compound's structure-activity relationship (SAR). Molecular docking and dynamics simulations have identified key interactions between 3-Methyl-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one and its target proteins, offering a rationale for its observed biological activities. These findings are instrumental in guiding the design of derivatives with enhanced potency and selectivity.
In addition to its therapeutic potential, recent research has also explored the compound's safety profile. Toxicology studies conducted in animal models have indicated a favorable pharmacokinetic profile, with minimal off-target effects. However, further investigations are warranted to fully assess its long-term safety and efficacy in clinical settings.
In conclusion, the latest research on 3-Methyl-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one (CAS: 101084-60-0) underscores its multifaceted potential in drug discovery and development. Ongoing studies are expected to uncover additional applications and refine its therapeutic utility, making it a compound of considerable interest in the chemical biology and pharmaceutical communities.
101084-60-0 (3-Methyl-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one) Related Products
- 105999-11-9(2(3H)-Benzoxazolone, 3-(2,4-dinitrophenyl)-)
- 21468-56-4(Carbamic acid, phenyl-, 2-nitrophenyl ester)
- 50882-34-3(Carbamic acid, methyl(4-nitrophenyl)-, phenyl ester)
- 3889-13-2(5-Nitro-1,3-benzoxazol-2(3H)-one)
- 33124-31-1(2(3H)-Benzoxazolone,5,6-dinitro-)
- 62077-84-3(Naphth[1,2-d]oxazol-2(1H)-one, 5-nitro-)
- 50708-82-2(2(3H)-Benzoxazolone, 6-nitro-3-[(phenylamino)methyl]-)
- 20376-70-9(Carbamic acid, methyl(3-nitrophenyl)-, phenyl ester)
- 4694-91-1(6-Nitrobenzoxazole-2(3H)-one)
- 32418-09-0(2(3H)-Benzoxazolone, 4,6-dinitro-)